7-benzyl-8-((4-fluorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-benzyl-8-((4-fluorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with benzyl and fluorobenzyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8-((4-fluorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Substitution Reactions: The purine core undergoes substitution reactions to introduce the benzyl and fluorobenzyl groups. This is often achieved using benzyl halides and fluorobenzyl halides in the presence of a base such as potassium carbonate.
Thioether Formation:
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-8-((4-fluorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and fluorobenzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Benzyl halides, fluorobenzyl halides, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
7-benzyl-8-((4-fluorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-benzyl-8-((4-fluorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Lacks the fluorobenzyl group.
8-((4-fluorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Lacks the benzyl group.
7-benzyl-8-((4-chlorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Contains a chlorobenzyl group instead of a fluorobenzyl group.
Uniqueness
The uniqueness of 7-benzyl-8-((4-fluorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and fluorobenzyl groups enhances its potential for diverse applications in research and industry.
Biological Activity
7-benzyl-8-((4-fluorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is structurally related to other bioactive purines and has been investigated for its effects on various biological targets, including cancer cell lines and enzymatic pathways.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : Exhibited an IC50 value of approximately 0.46 µM.
- A549 (lung cancer) : Showed an IC50 value of around 0.39 µM.
These values suggest that the compound may effectively inhibit the proliferation of these cancer cells .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Kinases : The compound has shown potential in inhibiting key kinases involved in cancer progression.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by flow cytometry assays .
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1 phase, preventing further cellular division and growth .
Study 1: Cytotoxicity Evaluation
In a study conducted by Fan et al., various derivatives of purine compounds were synthesized and evaluated for their anticancer activity. Among them, this compound demonstrated significant cytotoxicity against MCF-7 and A549 cell lines with the aforementioned IC50 values .
Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanistic pathways affected by this compound. It was found that it significantly inhibited the activity of Aurora-A kinase, which is crucial for mitosis and is often overexpressed in cancer cells . The inhibition was quantified with an IC50 value of 0.16 µM.
Data Tables
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 0.46 | Apoptosis induction |
A549 | 0.39 | Kinase inhibition |
HepG2 | 0.03 | Cell cycle arrest |
Properties
IUPAC Name |
7-benzyl-8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c1-24-18-17(19(27)25(2)21(24)28)26(12-14-6-4-3-5-7-14)20(23-18)29-13-15-8-10-16(22)11-9-15/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLRDHOSTLODLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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